molecular formula C15H17NO3S B2618013 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1448066-29-2

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2618013
CAS No.: 1448066-29-2
M. Wt: 291.37
InChI Key: ZZYNDBZHGLWOFU-UHFFFAOYSA-N
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Description

N-[(3-MethoxyThiolan-3-YL)Methyl]-1-Benzofuran-2-Carboxamide is a synthetic compound featuring a benzofuran core substituted with a carboxamide group linked to a 3-methoxythiolane moiety. The benzofuran scaffold is known for its versatility in drug design, contributing to interactions with diverse biological targets .

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-15(6-7-20-10-15)9-16-14(17)13-8-11-4-2-3-5-12(11)19-13/h2-5,8H,6-7,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYNDBZHGLWOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent to form the benzofuran ring. The methoxythiolan substituent can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a methoxy-containing alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxythiolan group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.

    Substitution: The methoxythiolan group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The methoxythiolan group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(Methoxy)Phenyl]-1-Benzofuran-2-Carboxamide

  • Structural Features : Benzofuran core with a 2-methoxyphenyl substituent and an azabicyclo[2.2.2]octane-linked carboxamide.
  • Biological Activity: Potent alpha7 nAChR agonist. Enhances working and recognition memory in rodent models, with demonstrated EC₅₀ values in the nanomolar range .
  • Efficacy : Improved cognitive performance in preclinical Alzheimer’s disease (AD) models .

ABT-107

  • Structural Features : Pyridyl ether-linked benzofuran carboxamide.
  • Biological Activity : Selective alpha7 nAChR agonist with high binding affinity (Ki < 10 nM).
  • Efficacy : Showed neuroprotective effects and improved cognitive deficits in AD models, advancing to clinical trials .

Comparison: Both compounds share the benzofuran-carboxamide backbone but differ in substituents.

Antimicrobial and Antitubercular Benzofuran Derivatives

2-(1-Benzofuran-2-YL)-N'-[(3Z)-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene] Quinoline-4-Carbohydrazide

  • Structural Features: Benzofuran linked to a quinoline carbohydrazide and indole-derived Schiff base.
  • Biological Activity : Broad-spectrum antimicrobial activity, including against Mycobacterium tuberculosis (MIC = 6.25 µg/mL).
  • Efficacy : Demonstrated superior activity compared to standard drugs like isoniazid in some assays .

Comparison: The target compound lacks the quinoline and indole moieties critical for antitubercular activity in this derivative. Its 3-methoxythiolane group may instead favor interactions with eukaryotic targets (e.g., neuronal receptors) over microbial enzymes.

Amino-Substituted Benzofuran Carboxamides

3-Amino-N-(4-Methylphenyl)-1-Benzofuran-2-Carboxamide

  • Structural Features: Benzofuran with a 3-amino group and p-tolyl carboxamide.
  • Biological Activity: Limited data, but amino substitutions often enhance solubility and hydrogen-bonding capacity.
  • Applications: Potential intermediate in synthesizing bioactive molecules .

Comparison : The absence of a methoxythiolane group in this compound reduces its steric bulk, possibly improving membrane permeability but limiting receptor specificity.

Coordination Compounds with Benzofuran Carboxamides

N-(2-Carbamoylfuranyl)-C-(3'-Carboxy-2'-Hydroxyphenyl) Azetidin-2-One Metal Complexes

  • Structural Features: Benzofuran carboxamide fused to an azetidinone ring, coordinating with metals (e.g., Cu²⁺, Zn²⁺).
  • Biological Activity : Antimicrobial and antioxidant properties, with Cu²⁺ complexes showing higher efficacy .

Comparison: The target compound’s non-planar methoxythiolane group may hinder metal coordination, suggesting divergent applications (e.g., neurotransmission vs. metal-based therapeutics).

Data Table: Key Comparative Features

Compound Name Structural Highlights Biological Activity Efficacy/Findings References
N-[(3-MethoxyThiolan-3-YL)Methyl]-1-Benzofuran-2-Carboxamide 3-Methoxythiolane, benzofuran carboxamide Hypothesized alpha7 nAChR agonist Limited direct data -
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(Methoxy)Phenyl]-1-Benzofuran-2-Carboxamide Azabicyclo[2.2.2]octane substituent Alpha7 nAChR agonist Improved rodent memory (EC₅₀ ~10 nM)
ABT-107 Pyridyl ether substituent Alpha7 nAChR agonist Neuroprotection in AD models
2-(1-Benzofuran-2-YL)-N'-[(3Z)-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene] Quinoline-4-Carbohydrazide Quinoline-indole hybrid Antimicrobial/antitubercular MIC = 6.25 µg/mL for M. tuberculosis
3-Amino-N-(4-Methylphenyl)-1-Benzofuran-2-Carboxamide 3-Amino, p-tolyl group Undefined Synthetic intermediate

Biological Activity

N-[(3-Methoxythiolan-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that integrates a benzofuran moiety with a thiolane structure. This unique combination of functional groups suggests potential biological activities that merit investigation, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of methoxy groups, a benzofuran core, and a carboxamide functional group. The structural features can be summarized as follows:

Feature Description
Molecular Formula C₁₅H₁₅N₃O₂S
Core Structure Benzofuran with thiolane substitution
Functional Groups Methoxy, carboxamide

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Some benzofuran derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Investigations into structure-activity relationships (SAR) suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cancer progression or inflammatory responses.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study exploring the SAR of benzofuran derivatives indicated that modifications to the benzofuran structure could enhance anticancer activity. Compounds with similar scaffolds demonstrated significant inhibition of tumor growth in vitro and in vivo models.
  • Antimicrobial Effects :
    • Research highlighted that benzofuran derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the thiolane group may enhance membrane permeability, contributing to the compound's efficacy .
  • Anti-inflammatory Studies :
    • In vivo studies showed that certain analogs of benzofuran compounds could reduce inflammation markers in animal models, suggesting a potential pathway for therapeutic applications in chronic inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Name Structural Features Biological Activity
7-Methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamideBenzofuran with thiophene moietyAnticancer
5-MethoxybenzofuranBenzofuran core with different methoxy positionAntimicrobial
N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamideBenzofuran core with varied substituentsAnticancer

This table illustrates how structural variations influence biological activities, emphasizing the potential for this compound to serve as a scaffold for drug development.

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